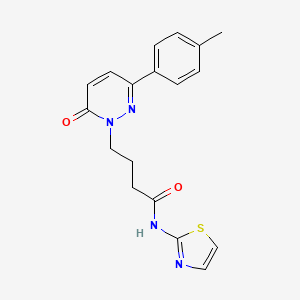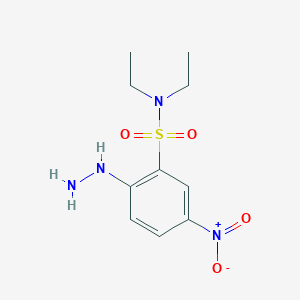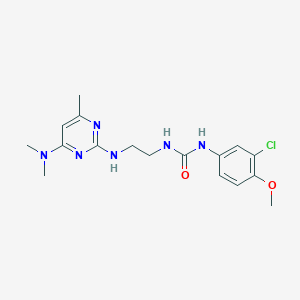![molecular formula C21H21N5O3 B2889680 3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 1251618-19-5](/img/structure/B2889680.png)
3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole and triazole rings in separate steps, starting from simpler precursors. The ethoxyphenyl groups could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole and triazole rings. These rings could potentially participate in various chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined through various experimental methods .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds with structures similar to the specified chemical have been investigated for their antimicrobial properties. Novel 1,2,4-triazole derivatives have been synthesized and tested against various microorganisms, showing good to moderate activities (Bektaş et al., 2007). Furthermore, azole derivatives have been designed and synthesized, demonstrating activity against tested microorganisms (Başoğlu et al., 2013).
Anticancer Applications
A series of new derivatives containing the 1,2,4-oxadiazole moiety were synthesized and showed good to moderate anticancer activity against various human cancer cell lines (Yakantham et al., 2019). Another study evaluated the anticancer potential of novel benzimidazoles containing 1,2,3-triazoles, revealing that some compounds exhibited promising activity against cancer cell lines (Kumaraswamy et al., 2021).
Anticonvulsant Activities
The anticonvulsant activity of bisubstituted 1,3,4-oxadiazoles and 1H-1,2,4-triazoles has been studied, with certain compounds demonstrating significant potency (Tsitsa et al., 1989).
Catalysis Applications
Substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and related compounds have been synthesized and used as ligands in palladium(II) complexes. These complexes served as high-turnover-number catalysts for C-C cross-coupling reactions in aqueous media, demonstrating their utility in green chemistry conditions (Bumagin et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of this compound is SLC15A4 , a protein involved in the transport of certain molecules across the cell membrane . This protein plays a crucial role in the innate immune system’s pathogen-recognition pathways .
Mode of Action
The compound interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation of the protein . This binding is incompatible with the binding of another protein, TASL, on the cytoplasmic side, leading to the degradation of TASL . This mechanism of action exploits a conformational switch and converts a target-binding event into proteostatic regulation of the effector protein TASL .
Biochemical Pathways
The compound affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it inhibits the nucleic acid-sensing TLR7/8 pathway that activates IRF5 . This interruption prevents downstream proinflammatory responses .
Result of Action
The result of the compound’s action is the prevention of downstream proinflammatory responses in the TLR7/8-IRF5 signaling pathway . This has potential implications for the treatment of autoimmune disorders associated with dysregulation of the innate immune system’s pathogen-recognition pathways .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-4-27-16-12-10-15(11-13-16)26-14(3)19(23-25-26)21-22-20(24-29-21)17-8-6-7-9-18(17)28-5-2/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIMEYIEGNMVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2889599.png)
![7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2889602.png)
![Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2889603.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2889604.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-fluorobenzamide](/img/structure/B2889607.png)

![N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2889612.png)
![6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2889613.png)

![3-[(2,5-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2889619.png)

